Ethyl dichloro(dimethoxyphosphoryl)acetate
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Overview
Description
Ethyl dichloro(dimethoxyphosphoryl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of ethyl, dichloro, and dimethoxyphosphoryl groups attached to an acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl dichloro(dimethoxyphosphoryl)acetate typically involves the esterification of dichloroacetic acid with dimethoxyphosphoryl ethanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common catalysts used in this process include sulfuric acid or hydrochloric acid, which facilitate the esterification reaction by protonating the carbonyl group of the acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of such reactors allows for better control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process. Additionally, purification steps such as distillation or recrystallization are employed to isolate the final product and remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl dichloro(dimethoxyphosphoryl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dichloroacetic acid and dimethoxyphosphoryl ethanol.
Reduction: Reduction reactions can convert the ester into corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed with water and a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Hydrolysis: Dichloroacetic acid and dimethoxyphosphoryl ethanol.
Reduction: Corresponding alcohols.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Ethyl dichloro(dimethoxyphosphoryl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl dichloro(dimethoxyphosphoryl)acetate involves its interaction with molecular targets through nucleophilic acyl substitution reactions. The ester group is susceptible to nucleophilic attack, leading to the formation of various intermediates and products. The dichloro groups enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
Ethyl dichloro(dimethoxyphosphoryl)acetate can be compared with other similar compounds such as:
Ethyl acetate: A simpler ester with a similar structure but lacking the dichloro and dimethoxyphosphoryl groups.
Mthis compound: A closely related compound with a methyl group instead of an ethyl group.
Dimethoxyphosphoryl acetic acid: A compound with similar functional groups but different overall structure.
The uniqueness of this compound lies in its combination of dichloro and dimethoxyphosphoryl groups, which impart distinct chemical properties and reactivity compared to other esters.
Properties
CAS No. |
61264-39-9 |
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Molecular Formula |
C6H11Cl2O5P |
Molecular Weight |
265.03 g/mol |
IUPAC Name |
ethyl 2,2-dichloro-2-dimethoxyphosphorylacetate |
InChI |
InChI=1S/C6H11Cl2O5P/c1-4-13-5(9)6(7,8)14(10,11-2)12-3/h4H2,1-3H3 |
InChI Key |
FZFFZQKXRMCSKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(P(=O)(OC)OC)(Cl)Cl |
Origin of Product |
United States |
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